2-(4,4-dimethylcyclohexyl)ethan-1-ol
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Overview
Description
2-(4,4-Dimethylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C10H20O. It is a cyclohexane derivative featuring a hydroxyl group attached to an ethyl chain, which in turn is bonded to a cyclohexane ring substituted with two methyl groups at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-dimethylcyclohexyl)ethan-1-ol typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, undergoes alkylation to introduce the dimethyl groups at the 4-position.
Ethylation: The intermediate product is then subjected to ethylation to attach the ethyl chain.
Hydroxylation: Finally, the ethylated product undergoes hydroxylation to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The process typically includes:
Catalytic Alkylation: Using catalysts such as aluminum chloride or zeolites to facilitate the alkylation step.
Controlled Hydroxylation: Employing specific oxidizing agents and reaction conditions to achieve selective hydroxylation.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of 2-(4,4-dimethylcyclohexyl)ethanone.
Reduction: Formation of 2-(4,4-dimethylcyclohexyl)ethane.
Substitution: Formation of 2-(4,4-dimethylcyclohexyl)ethyl halides or amines.
Scientific Research Applications
2-(4,4-Dimethylcyclohexyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4,4-dimethylcyclohexyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with lipid membranes or protein binding sites.
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Dimethylcyclohexyl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(4,4-Dimethylcyclohexyl)ethane: Similar structure but without the hydroxyl group.
2-(4,4-Dimethylcyclohexyl)ethylamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
2-(4,4-Dimethylcyclohexyl)ethan-1-ol is unique due to its specific combination of a cyclohexane ring with dimethyl substitution and an ethyl chain terminating in a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
149394-69-4 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.3 |
Purity |
95 |
Origin of Product |
United States |
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